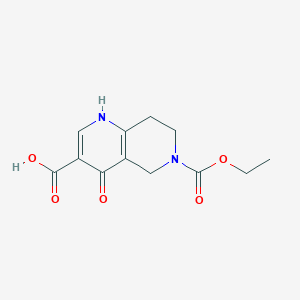
Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization of appropriate precursors.
Condensation Reactions: Use of condensation reactions to form the imidazolidine ring.
Oxidation and Reduction Steps: Specific oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: Interaction with biological receptors to modulate their activity.
Enzyme Inhibition or Activation: Affecting the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Modulating signal transduction pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- may include other spiro compounds with related structures, such as:
Spirooxindoles: Known for their biological activity.
Spirocyclic Lactams: Used in medicinal chemistry.
Spiroketals: Found in natural products and synthetic compounds.
Uniqueness
The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spiro structure and the functional groups present, which may confer unique chemical and biological properties compared to other spiro compounds.
Eigenschaften
CAS-Nummer |
64036-58-4 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
spiro[imidazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c20-15-17(19-16(21)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20,21) |
InChI-Schlüssel |
BPBYGUGIURNKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
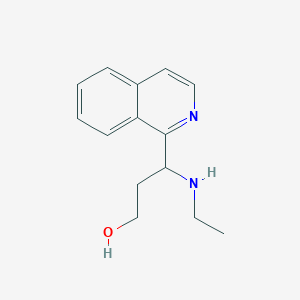
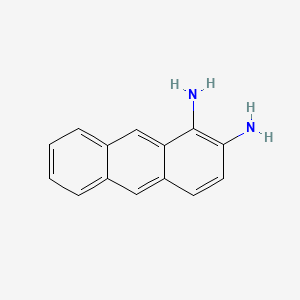
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)

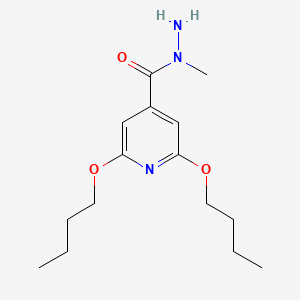
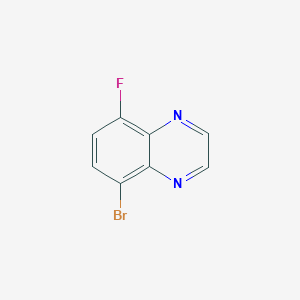
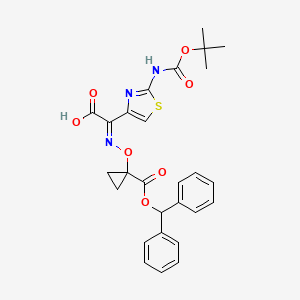
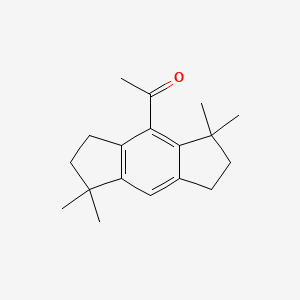
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)
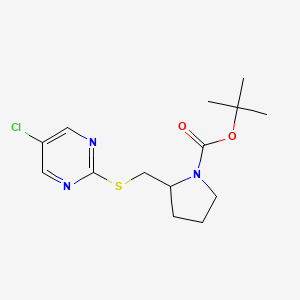
![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

